Diammonium dihydrogenpyrophosphate

Description

Diammonium hydrogen phosphate (DAP), with the chemical formula (NH₄)₂HPO₄ and CAS number 7783-28-0, is a white crystalline solid widely used in agriculture as a nitrogen-phosphorus (N-P) fertilizer . It has a molecular weight of 132.06 g/mol and decomposes at 155°C . DAP is highly soluble in water (57.5 g/100 mL at 20°C) and is classified under HS code 3105.30 00 for international trade . Its primary agricultural application stems from its balanced N-P content (typically 18% N and 46% P₂O₅), which supports crop growth by improving root development and nutrient uptake . Beyond agriculture, DAP serves as a flame retardant, a component in fire extinguishers, and a catalyst in organic synthesis .

Properties

CAS No. |

13597-86-9 |

|---|---|

Molecular Formula |

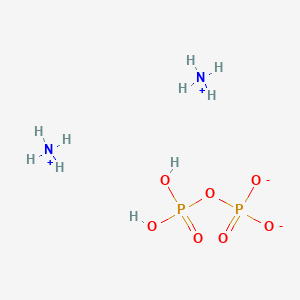

H10N2O7P2 |

Molecular Weight |

212.04 g/mol |

IUPAC Name |

diazanium;phosphono phosphate |

InChI |

InChI=1S/2H3N.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

AXFZAZQUMXZWJV-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)(O)OP(=O)([O-])[O-] |

Related CAS |

27796-66-3 13813-81-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diammonium dihydrogenpyrophosphate can be synthesized through the reaction of ammonia with pyrophosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:

2NH3+H4P2O7→(NH4)2H2P2O7

Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with phosphoric acid, followed by a dehydration process to form pyrophosphoric acid. The resulting pyrophosphoric acid is then neutralized with ammonia to yield the final product.

Chemical Reactions Analysis

Types of Reactions: Diammonium dihydrogenpyrophosphate undergoes various chemical reactions, including:

Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.

Hydrolysis: In aqueous solutions, it hydrolyzes to form ammonium dihydrogen phosphate and phosphoric acid.

Substitution: It can participate in substitution reactions with other ammonium salts.

Common Reagents and Conditions:

Oxidation: Reacts with strong oxidizing agents to form phosphates.

Reduction: Can be reduced under specific conditions to form lower oxidation state phosphorus compounds.

Major Products:

- Ammonium dihydrogen phosphate

- Phosphoric acid

Scientific Research Applications

Agricultural Applications

Fertilizer Use

Diammonium phosphate is primarily used as a fertilizer due to its high nutrient content. It typically contains 18% nitrogen and 46% phosphorus pentoxide, making it one of the most popular phosphorus fertilizers worldwide. Its solubility allows for rapid availability of nutrients to plants, enhancing growth and yield.

- Nutrient Release : DAP dissolves quickly in soil, releasing plant-available ammonium and phosphate. However, it temporarily raises soil pH around the granules, which can be detrimental to seedlings if concentrations are too high near germinating seeds .

- Soil Health : Over time, the initial rise in soil pH decreases as ammonium converts to nitrate through microbial activity, ultimately benefiting soil health .

| Nutrient Composition | Percentage |

|---|---|

| Nitrogen (N) | 18% |

| Phosphorus Pentoxide (P₂O₅) | 46% |

Fire Retardant

DAP also serves as an effective fire retardant. It lowers combustion temperatures and increases char formation during pyrolysis, which is crucial in wildfire management . When mixed with other substances, it can be applied to create firebreaks in forested areas.

Industrial Applications

Metal Finishing

In industrial settings, DAP is utilized in metal finishing processes. It acts as a flux that helps in soldering metals such as tin and copper. Its properties facilitate better adhesion and reduce oxidation during metalwork .

Pharmaceuticals and Biochemistry

Recent studies have explored the use of diammonium dihydrogenpyrophosphate in biochemistry for its role in enhancing yeast fermentation. By providing essential nutrients like nitrogen and phosphorus, it supports yeast growth and metabolic processes essential for alcohol production in brewing and baking industries .

Food Industry Applications

Yeast Nutrient in Baking

In the baking industry, DAP is recognized for its role as a yeast nutrient. It enhances yeast cell growth and accelerates fermentation reactions, which are critical for producing carbon dioxide and alcohol during bread-making processes . The recommended usage level varies but typically ranges from 10 to 20 parts per million (ppm).

Case Study: Yeast Fermentation Enhancement

A study demonstrated that incorporating DAP into bread formulations significantly improved yeast activity compared to control samples without DAP. This resulted in a higher volume of bread due to increased gas production during fermentation.

Environmental Applications

Soil Remediation

Research indicates that DAP can be employed in soil remediation strategies. Its ability to bind heavy metals and other contaminants makes it a candidate for treating polluted soils. The compound's properties enable it to stabilize contaminants, reducing their bioavailability .

Mechanism of Action

The mechanism by which diammonium dihydrogenpyrophosphate exerts its effects varies depending on its application:

- Catalysis: Acts as a catalyst by providing a source of ammonium ions, which facilitate various organic reactions.

- Soil Stabilization: Reacts with calcite in soil to form hydroxyapatite, which strengthens the soil structure .

- Flame Retardancy: Lowers the combustion temperature of materials and increases the production of char, thereby reducing the availability of fuel for combustion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Monoammonium Phosphate (MAP)

- Chemical Properties : MAP (NH₄H₂PO₄, CAS 7722-76-1) contains a higher phosphorus concentration (up to 52% P₂O₅) but lower nitrogen (11% N) compared to DAP. It is more acidic, making it suitable for alkaline soils .

- Applications : MAP is preferred in acidic soil conditions due to its pH-lowering effect, whereas DAP’s alkaline nature (pH ~8.0) benefits neutral or slightly acidic soils .

- Safety : Both compounds require respiratory and eye protection, but MAP’s higher acidity necessitates additional precautions during handling .

Ammonium Sulfate

- It is highly soluble (76.4 g/100 mL at 20°C) and strongly acidic, often used to lower soil pH .

- Applications : Unlike DAP, ammonium sulfate is a nitrogen-only fertilizer, requiring supplementation with phosphorus sources. It is less efficient in phosphorus-deficient soils .

Superphosphates

- Types: Single Superphosphate (SSP): Contains 16–20% P₂O₅ and 11–12% S.

- Comparison : DAP provides both N and P, whereas superphosphates are phosphorus-specific. TSP is cost-effective for high phosphorus demands but lacks nitrogen synergy .

Diammonium Pyrophosphate

- Chemical Properties : Diammonium pyrophosphate ((NH₄)₂H₂P₂O₇) contains a pyrophosphate ion (P₂O₇⁴⁻) instead of orthophosphate (HPO₄²⁻). It is less common and primarily used in specialized industrial processes .

Data Table: Key Properties of Phosphorus Fertilizers

Research Findings

- Agricultural Efficiency : DAP outperforms urea in reducing soil acidity over long-term use, enhancing soil structure and microbial activity . However, MAP is more effective in phosphorus-deficient acidic soils due to its pH-modifying properties .

- Economic Impact: DAP dominates the global phosphorus fertilizer market, with Oceania and South America showing significant consumption growth (21.8–21.9 million metric tons annually) .

- Safety : DAP requires stringent handling protocols, including particle-filter respirators and impervious clothing, due to its irritant properties .

Biological Activity

Diammonium dihydrogenpyrophosphate (DAP) is a compound of significant interest in both agricultural and pharmaceutical contexts. Its biological activity encompasses a range of applications, including its role as a fertilizer, a consolidating agent in material science, and its potential therapeutic effects. This article delves into the biological activity of DAP, supported by data tables, case studies, and detailed research findings.

This compound is represented by the chemical formula . It is a white crystalline solid that is highly soluble in water, with a solubility of approximately 588 g/L at 20 °C. The compound is commonly used in agriculture as a phosphorus fertilizer due to its high nutrient content, typically analyzed as 18-46-0 (N-P₂O₅-K₂O) .

Agricultural Applications

Fertilizer Use

DAP serves as an excellent source of nitrogen (N) and phosphorus (P) for plant nutrition. It dissolves quickly in soil, releasing plant-available nutrients. However, the initial alkaline pH surrounding dissolving DAP granules can harm nearby seedlings, necessitating careful application practices .

Impact on Soil Chemistry

The ammonium component in DAP gradually converts to nitrate through microbial action, leading to a drop in soil pH over time. This process influences the interactions between phosphate and soil organic matter .

Consolidation Agent in Material Science

Recent studies have highlighted the use of DAP as a consolidating agent for improving the mechanical properties of weak carbonate rocks. For instance, research showed that treating chalk with DAP resulted in significant increases in compressive strength and elastic stiffness:

| Treatment Condition | Compressive Strength (MPa) | Elastic Stiffness Increase (%) |

|---|---|---|

| Untreated | 4.2 | - |

| Treated at Ambient | 5.13 | 22 |

| Treated at 50 °C | 5.21 | 24 |

These results suggest that DAP enhances the strength and stability of geological materials, making it valuable for applications in construction and resource extraction .

Pharmaceutical Applications

Therapeutic Potential

In pharmaceutical contexts, DAP has been investigated for its biological activities related to anti-infection properties and its role as an excipient. It has been noted for its involvement in various signaling pathways relevant to immunology and inflammation .

Research Findings

A study indicated that DAP could serve as an effective chemical immobilization treatment for reducing heavy metal solubility in contaminated soils . This property suggests potential applications in environmental remediation.

Case Studies

- Mechanical Property Enhancement : A study conducted on carbonate samples treated with DAP demonstrated improvements in mechanical properties under varying temperature and pressure conditions. The maximum increase in elastic stiffness was recorded at 181% after specific treatment conditions were applied .

- Soil Remediation : Research has shown that DAP can effectively immobilize heavy metals in contaminated soils, thereby reducing their bioavailability and toxicity .

Q & A

Q. Basic Research Focus

- Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particles.

- Skin/eye protection : Wear nitrile gloves and ANSI-approved goggles.

- Ventilation : Ensure fume hoods maintain airflow ≥100 ft/min during synthesis .

- Spill management : Neutralize spills with calcium carbonate and dispose of waste per EPA guidelines .

How can researchers design experiments to investigate synergistic effects between this compound and microbial inoculants?

Q. Advanced Research Focus

- Variable selection : Test combinations with Paecilomyces variotii or Rhizobia at varying concentrations (e.g., 1–5% w/w).

- Response metrics : Measure nitrogenase activity, soil enzyme profiles (e.g., phosphatase), and biomass accumulation.

- Statistical design : Use factorial ANOVA to isolate interaction effects. A 2016–2018 study found that microbial-enhanced diammonium phosphate increased maize yields by 12–18% compared to conventional fertilizers .

What methodologies are effective in analyzing the thermal decomposition pathways of this compound?

Q. Advanced Research Focus

- TGA-DSC : Track mass loss and enthalpy changes at heating rates of 5–20°C/min under nitrogen/air atmospheres.

- Evolved gas analysis (EGA) : Couple with FTIR or mass spectrometry to identify volatile decomposition products (e.g., NH₃, H₂O).

- Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional methods to derive activation energies .

How can isotopic labeling techniques improve the traceability of this compound in environmental studies?

Q. Advanced Research Focus

- Use δ¹⁵N-labeled ammonium or ¹⁸O-enriched phosphate to track nutrient cycling in soil-plant systems.

- Analyze isotopic ratios via isotope-ratio mass spectrometry (IRMS) .

- Compare labeled vs. unlabeled systems to quantify leaching losses and plant uptake efficiency .

What computational approaches predict the environmental fate of this compound in aquatic ecosystems?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Model adsorption/desorption on mineral surfaces (e.g., goethite, montmorillonite).

- Quantitative structure-activity relationship (QSAR) : Correlate phosphate speciation (e.g., HPO₄²⁻ vs. H₂PO₄⁻) with eutrophication potential.

- Hydrological models : Integrate soil column leaching data with watershed-scale transport models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.